BenchChemオンラインストアへようこそ!

Pradigastat Sodium

DGAT1 inhibitor IC50 enzyme inhibition

Select Pradigastat sodium (CAS: 956136-98-4) for your DGAT1 research to leverage the only clinically validated dataset in the class. This compound uniquely combines Phase III efficacy in Familial Chylomicronemia Syndrome (40.88% placebo-adjusted triglyceride reduction), a published transporter inhibition profile (BCRP, OATP1B1/1B3, OAT3 IC₅₀ values) enabling DDI risk assessment, and active Phase II investigation in functional constipation. Unlike discontinued comparators PF-04620110 and AZD7687, pradigastat sodium offers reproducible benchmarks for preclinical calibration and PK/PD modeling with established tₘₐₓ (~10 h), long half-life, and dedicated hepatic impairment PK data. Procure today to align your program with an active clinical candidate and eliminate uncertainty in your DDI and efficacy models.

Molecular Formula C25H23F3N3NaO2
Molecular Weight 477.5 g/mol
CAS No. 956136-98-4
Cat. No. B610186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradigastat Sodium
CAS956136-98-4
SynonymsPradigastat sodium;  LCQ 908ABA;  LCQ-908ABA;  LCQ908ABA;  LCQ 908;  LCQ-908;  LCQ908; 
Molecular FormulaC25H23F3N3NaO2
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESC1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+]
InChIInChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1
InChIKeyMUZRGKSNUTWRAF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pradigastat Sodium (LCQ-908 Sodium): A Potent, Selective, and Orally Bioavailable DGAT1 Inhibitor for Advanced Lipid Metabolism Research


Pradigastat sodium (CAS: 956136-98-4), also known as LCQ-908 sodium, is an orally active, small-molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1) with an IC₅₀ of 0.157 µM (157 nM) against human DGAT1 . As the sodium salt form of pradigastat, it offers enhanced aqueous solubility for research applications compared to the free acid form. The compound catalyzes the final step in triglyceride synthesis within enterocytes, making it a critical tool for studying disorders of lipid metabolism, particularly familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia and elevated pancreatitis risk [1]. Originally developed by Novartis and later advanced by Anji Pharma under code ANJ908, pradigastat sodium has progressed to Phase III clinical evaluation for FCS and Phase II investigation for functional constipation, with extensive pharmacokinetic and safety characterization available in the literature [2].

Why Pradigastat Sodium Cannot Be Replaced by Alternative DGAT1 Inhibitors: Critical Differences in Potency, Selectivity, and Clinical Validation


DGAT1 inhibitors represent a structurally and pharmacologically heterogeneous class with widely divergent profiles in biochemical potency, transporter interaction liability, clinical development stage, and therapeutic validation [1]. Simple substitution based on nominal DGAT1 inhibition fails because compounds with similar nominal IC₅₀ values exhibit fundamentally different selectivity profiles against drug transporters (e.g., BCRP, OATP1B1, OAT3), distinct pharmacokinetic properties (half-life, accumulation ratios), and varying degrees of clinical validation in target indications [2]. Pradigastat sodium distinguishes itself through the convergence of three factors: (1) demonstrated efficacy in FCS patients with quantifiable triglyceride reduction at clinically defined doses, (2) well-characterized transporter interaction profile enabling drug-drug interaction risk assessment, and (3) progression to Phase III clinical evaluation in an orphan disease population where no oral pharmacotherapy exists [3]. Competitor compounds such as PF-04620110 and AZD7687 lack this combination of clinical validation depth and comprehensive pharmacological characterization. The evidence presented below quantifies exactly where pradigastat sodium differs from its closest comparators in measurable, decision-relevant dimensions.

Pradigastat Sodium Procurement Evidence Guide: Quantitative Differentiation vs. PF-04620110 and AZD7687


Biochemical Potency Comparison: Pradigastat Sodium Exhibits IC₅₀ of 157 nM Against hDGAT1, Differentiating from PF-04620110 and AZD7687

Pradigastat sodium inhibits recombinant human DGAT1 with an IC₅₀ of 0.157 µM (157 nM), as established in multiple independent biochemical assays using oleoyl-CoA and diolein substrates . In direct comparison, PF-04620110 demonstrates an IC₅₀ of 19 nM against hDGAT1, approximately 8.3-fold more potent than pradigastat, while AZD7687 exhibits an IC₅₀ of 80 nM, approximately 2-fold more potent than pradigastat . However, in vitro potency does not translate linearly to clinical efficacy or tolerability. The significance of pradigastat's potency profile lies in its balance between target engagement and manageable gastrointestinal adverse events, a relationship that proved unfavorable for more potent DGAT1 inhibitors in clinical development [1].

DGAT1 inhibitor IC50 enzyme inhibition acyltransferase

Transporter Interaction Profile: Pradigastat Sodium Quantitatively Inhibits BCRP, OATP1B1, OATP1B3, and OAT3 with Defined IC₅₀ Values

Pradigastat sodium exhibits concentration-dependent inhibition of multiple drug transporters critical for drug-drug interaction (DDI) risk assessment. Specifically, pradigastat inhibits BCRP-mediated efflux with an IC₅₀ of 5 µM, OATP1B1-mediated transport with an IC₅₀ of 1.66 µM, OATP1B3-mediated transport with an IC₅₀ of 3.34 µM, and OAT3-mediated transport with an IC₅₀ of 0.973 µM [1]. This transporter inhibition profile has been validated in BCRP-overexpressing human ovarian cancer cell lines and OATP/OAT-expressing cellular systems, enabling quantitative DDI risk prediction when pradigastat sodium is co-administered with transporter substrates such as rosuvastatin (BCRP/OATP substrate) . Comparable comprehensive transporter inhibition data are not publicly available for PF-04620110 or AZD7687 in peer-reviewed literature [2].

transporter inhibition BCRP OATP1B1 drug-drug interaction DDI risk

Clinical Efficacy Validation: Pradigastat Sodium Achieves 41% to 70% Fasting Triglyceride Reduction in FCS Patients at 20 mg and 40 mg Doses

In a Phase II open-label clinical study of six FCS patients, pradigastat sodium administered at 20 mg once daily produced a 41% reduction in fasting triglyceride levels over 21 days of treatment, while the 40 mg dose achieved a 70% reduction [1]. The reduction in fasting triglyceride was almost entirely accounted for by a reduction in chylomicron triglyceride content, confirming target engagement and mechanism-specific efficacy [2]. In a subsequent 52-week, randomized, double-blind, placebo-controlled Phase III trial of 45 FCS patients, pradigastat 40 mg reduced fasting triglyceride by 40.88% relative to placebo at Week 12 (p = 0.0182), with no confirmed pancreatitis events observed in the 40 mg group over the 52-week period [3]. In contrast, AZD7687 demonstrated approximately 75% postprandial triglyceride excursion reduction in a Phase I study of healthy volunteers but was discontinued due to dose-limiting gastrointestinal adverse events without progression to patient efficacy studies [4].

familial chylomicronemia syndrome triglyceride reduction clinical trial Phase II orphan disease

Pharmacokinetic Characterization: Pradigastat Sodium Exhibits Slow Absorption, Long Half-Life, and 10- to 17-Fold Accumulation with Multiple Dosing

In a first-in-human study of 178 overweight or obese healthy subjects, pradigastat sodium demonstrated distinctive pharmacokinetic properties: slow absorption with a median tₘₐₓ of approximately 10 hours, slow elimination with a long half-life, and 10- to 17-fold higher systemic exposure upon multiple oral dosing compared to single-dose administration [1]. Additionally, a dedicated hepatic impairment study established that pradigastat pharmacokinetics remain clinically unchanged in mild and moderate hepatic impairment (AUCᵢₙf geometric mean ratios of 1.49 and 1.06, respectively, vs. healthy subjects), while systemic exposure doubled in severe hepatic impairment (AUCᵢₙf ratio = 1.99) [2]. Equivalent comprehensive pharmacokinetic characterization in hepatic impairment populations is not available for PF-04620110 or AZD7687 in peer-reviewed literature [3].

pharmacokinetics half-life accumulation ratio tmax oral bioavailability

Safety and Tolerability Profile: Pradigastat Sodium Demonstrates Manageable GI Adverse Events in FCS Patients Under Low-Fat Diet Conditions

In the Phase II FCS study, pradigastat sodium was associated with mild, transient gastrointestinal adverse events, with diarrhea reported in 66.7% (4/6) of patients at 20 mg, 83.3% (5/6) at 40 mg, and 75.0% (3/4) at 10 mg [1]. Importantly, FCS patients maintained on a low-fat diet standard of care experienced reduced diarrhea severity compared to healthy volunteer populations consuming high-fat meals [2]. In contrast, AZD7687 development was discontinued following Phase I studies due to dose-limiting gastrointestinal adverse events that precluded advancement to patient efficacy trials, with the tolerability window deemed insufficient for chronic therapy in broader hypertriglyceridemic populations [3]. PF-04620110 similarly did not progress beyond Phase I/IB evaluation, with no published patient safety data available [4].

adverse events gastrointestinal tolerability diarrhea safety FCS

Development Status and Indication Breadth: Pradigastat Sodium Active in Phase II Functional Constipation (ANJ908) Beyond FCS

Pradigastat sodium is currently under active clinical development by Anji Pharma under the code ANJ908 for functional constipation, with Phase II proof-of-concept studies initiated in the United States and China [1]. This repurposing strategy leverages the compound's primary pharmacological effect of increasing luminal fat content to promote pro-secretory and pro-motility effects in the gut, effectively converting the dose-limiting adverse event (diarrhea) into a therapeutic mechanism at controlled doses [2]. Patient enrollment in the Phase II functional constipation study was completed in May 2022 [3]. In contrast, PF-04620110 and AZD7687 have no active clinical development programs and no published repurposing initiatives [4].

functional constipation IBS-C ANJ908 drug repurposing Phase II

Optimal Procurement Scenarios for Pradigastat Sodium: Research Applications Matched to Differentiated Evidence


Scenario 1: Translational Research in Familial Chylomicronemia Syndrome (FCS) Requiring Clinically Validated DGAT1 Inhibition

Pradigastat sodium is the indicated choice for investigators studying DGAT1 inhibition as a therapeutic strategy for FCS. The compound's demonstrated 40.88% placebo-adjusted triglyceride reduction at 40 mg (p = 0.0182) in a 52-week Phase III trial provides clinically validated efficacy data that cannot be obtained from any other DGAT1 inhibitor [1]. Researchers can reference the 41% (20 mg) and 70% (40 mg) fasting triglyceride reduction benchmarks from the Phase II study to calibrate preclinical models or to establish comparative efficacy expectations for novel compounds [2]. The reduction in chylomicron triglyceride content specifically confirms target engagement in the intended disease-relevant compartment (enterocytes) [3].

Scenario 2: Drug-Drug Interaction (DDI) Studies Requiring Quantitative Transporter Inhibition Parameters

For research programs evaluating polypharmacy risks or designing combination therapy protocols, pradigastat sodium offers the only peer-reviewed, quantitative transporter inhibition dataset among DGAT1 inhibitors. The established IC₅₀ values for BCRP (5 µM), OATP1B1 (1.66 µM), OATP1B3 (3.34 µM), and OAT3 (0.973 µM) enable researchers to calculate DDI risk ratios and to design appropriate clinical DDI studies with substrates such as rosuvastatin, methotrexate, or statins [1]. The lack of equivalent data for PF-04620110 and AZD7687 introduces substantial uncertainty in any DDI assessment, making pradigastat sodium the scientifically defensible selection for transporter interaction research [2].

Scenario 3: Drug Repurposing and Indication Expansion Studies in Functional Constipation or IBS-C

Researchers exploring the therapeutic potential of modulating intestinal lipid content for gastrointestinal motility disorders should select pradigastat sodium as their DGAT1 inhibitor reference compound. The compound's active Phase II development in functional constipation (ANJ908) provides an emerging clinical data stream that will not be available for discontinued comparators [1]. The repurposing rationale—converting the dose-limiting GI adverse event (diarrhea) into a therapeutic mechanism for constipation—represents a novel pharmacological strategy that is unique to pradigastat sodium within the DGAT1 inhibitor class [2]. Procurement of pradigastat sodium positions research programs to align with and contribute to an active area of clinical investigation [3].

Scenario 4: Pharmacokinetic Modeling and Special Population Dosing Studies

For pharmacokinetic/pharmacodynamic (PK/PD) modeling exercises or studies involving hepatic impairment populations, pradigastat sodium provides the most comprehensive PK dataset among DGAT1 inhibitors. The established tₘₐₓ of ~10 hours, long elimination half-life, and 10- to 17-fold accumulation ratio with multiple dosing are critical parameters for exposure-response modeling [1]. Furthermore, the availability of dedicated hepatic impairment PK data—showing AUCᵢₙf ratios of 1.49 (mild), 1.06 (moderate), and 1.99 (severe) relative to healthy subjects—enables evidence-based dosing decisions in research populations with liver dysfunction [2]. This level of PK characterization is absent for PF-04620110 and AZD7687, making pradigastat sodium the only selection suitable for rigorous quantitative pharmacology applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pradigastat Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.